molecular formula C15H21ClFNO B3040860 N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride CAS No. 24477-70-1

N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride

Cat. No.: B3040860
CAS No.: 24477-70-1
M. Wt: 285.78 g/mol
InChI Key: HIWCDZHYAZDOQB-CALJPSDSSA-M
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Description

“N,N,N-triethyl-3-(4-fluorophenyl)-3-oxo-1-propen-1-aminium” is a chemical compound . Its molecular formula is C15H21FNO .

Scientific Research Applications

Double Bond Migration in N-Allylic Systems

  • Research on isomerization of N-allyl compounds, such as amines, imines, amides, and carbamates, catalyzed by transition metal complexes, provides insights into the synthesis and applications of related compounds. The study reviews applications in highly selective syntheses of enamines, enamides, azadienes, and other compounds, highlighting the role of nitrogen atom coordination in determining the stereochemistry of double bond migration (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Nitrogenous Disinfection By-Products in Drinking Water

  • A review on nitrogenous disinfection by-products (N-DBPs) like nitrosamines and haloacetonitriles in drinking water discusses their formation, occurrence, and control. This research highlights concerns due to the high genotoxicity and cytotoxicity of N-DBPs compared to regulated DBPs, which could be relevant for understanding environmental and health impacts of related compounds (Bond, Huang, Templeton, & Graham, 2011).

Polyvinyl Chloride Surface Modification

  • Investigations into the modification of polyvinyl chloride surfaces into layers of macromolecular cyclams as a new encapsulation method. This research might offer insights into the chemical modification or stabilization of materials with similar structural features as the compound of interest (Fridman, Tsivadze, & Morozova, 2015).

NDMA and Its Precursors in Water and Wastewater

  • A comprehensive review on N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater, focusing on formation mechanisms and removal methods, could provide a foundation for understanding the behavior and treatment of similar nitrogen-containing compounds in environmental contexts (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).

Properties

IUPAC Name

triethyl-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FNO.ClH/c1-4-17(5-2,6-3)12-11-15(18)13-7-9-14(16)10-8-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1/b12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWCDZHYAZDOQB-CALJPSDSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C=CC(=O)C1=CC=C(C=C1)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CC)/C=C/C(=O)C1=CC=C(C=C1)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 2
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 3
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 4
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 5
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 6
Reactant of Route 6
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride

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